2-Hydroxypyridine-D5
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Overview
Description
2-Hydroxypyridine-D5 is a deuterated form of 2-Hydroxypyridine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula of this compound is C5D5NO, and it is commonly used as a reference standard in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypyridine-D5 typically involves the deuteration of 2-Hydroxypyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For example, 2-Hydroxypyridine can be treated with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and specialized equipment to handle deuterated compounds .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypyridine-D5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pyridone derivatives.
Reduction: Reduction reactions can convert it to 2-aminopyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces 2-pyridone derivatives.
Reduction: Yields 2-aminopyridine derivatives.
Substitution: Results in various substituted pyridine compounds.
Scientific Research Applications
2-Hydroxypyridine-D5 is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Hydroxypyridine-D5 involves its interaction with molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. The deuterium atoms in this compound provide stability and allow for detailed studies of reaction kinetics and mechanisms. The compound’s unique isotopic composition makes it valuable for investigating hydrogen-deuterium exchange processes and understanding the role of hydrogen atoms in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyridine: The non-deuterated form, commonly used in similar applications but lacks the stability and distinct spectroscopic properties of the deuterated version.
2-Pyridone: An isomer of 2-Hydroxypyridine, often used in studies of tautomerism and chemical reactivity.
2-Aminopyridine: A derivative used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-Hydroxypyridine-D5 stands out due to its deuterium content, which provides enhanced stability and unique spectroscopic characteristics. This makes it particularly valuable in analytical chemistry and research applications where precise measurements and detailed mechanistic studies are required .
Properties
Molecular Formula |
C5H5NO |
---|---|
Molecular Weight |
100.13 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-deuteriooxypyridine |
InChI |
InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)/i1D,2D,3D,4D/hD |
InChI Key |
UBQKCCHYAOITMY-HXRFYODMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])O[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=NC(=C1)O |
Origin of Product |
United States |
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